molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Cat. No. B174601
CAS RN: 105827-84-7
M. Wt: 186.64 g/mol
InChI Key: OCYPTFVOJTXARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol” is a chemical compound with the molecular formula C9H13ClN2O . It is available for purchase for laboratory use.


Molecular Structure Analysis

The molecular weight of “2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol” is 200.66532 . For a more detailed molecular structure analysis, you may need to refer to a specialized database or resource.

properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPTFVOJTXARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572300
Record name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

CAS RN

105827-84-7
Record name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 grams (0.142 mole) of (6-chloro-3-pyridyl)formaldehyde and 31.3 grams (0.284 mole) of magnesium sulfate in 800 mL of 1,2-dichloroethane was stirred and 13.0 grams (0.213 mole) of 2-aminoethan-1-ol was added. Upon completion of addition, the reaction mixture was stirred for six hours, and 45.1 grams (0.213 mole) of sodium triacetoxyborohydride was added. Following the addition, the reaction mixture was stirred for about 72 hours, and then it was diluted with 250 mL of an aqueous solution comprised of 125 mL of an aqueous solution saturated with sodium chloride and 125 mL of water. The organic layer was separated and the aqueous layer was washed with ten 100 mL portions of 25% isopropanol in methylene chloride. The combined washes were dried with sodium sulfate and concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel. Elution was accomplished using mixtures of 5% methanol and 20% methanol in methylene chloride as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 9.8 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
45.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

This compound was made in a manner analogous to that set forth in Step A of Example 2, using 8.5 grams (0.060 mole) of (6-chloro-3-pyridyl)formaldehyde (known compound), 4.4 grams (0.072 mole) of 2-aminoethan-1-ol, 4.9 grams (0.048 mole) of triethylamine, 14.4 grams (0.119 mole) of magnesium sulfate, and 13.6 grams (0.360 mole) of sodium borohydride in 150 mL of methanol. The yield of the subject compound was about 11.3 grams, which included an impurity of about 10% by weight. The NMR spectrum was consistent with the proposed structure.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.